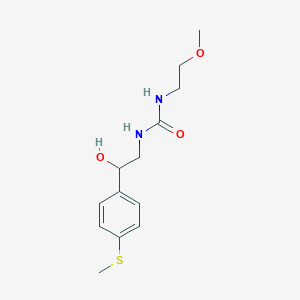

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea, also known as MT-DADMe-ImmA, is a synthetic inhibitor that targets the enzyme, methylthioadenosine phosphorylase (MTAP). MTAP is an essential enzyme in the purine salvage pathway, and its inhibition has shown promising results in cancer treatment.

Applications De Recherche Scientifique

Chemical Synthesis and Modification

- Tos-PEG3 serves as a versatile reagent in chemical synthesis. Its unique structure, containing multiple ethylene glycol units, allows for controlled hydroxylation reactions. Researchers can use it to introduce hydroxyl groups into other molecules, enabling the creation of novel compounds with tailored properties .

Polymer Chemistry and Drug Delivery

- The presence of multiple ethylene glycol moieties in Tos-PEG3 makes it an excellent candidate for polymer modification. Scientists utilize it to functionalize polymers, enhancing their solubility, biocompatibility, and stability. In drug delivery systems, Tos-PEG3 can act as a linker between drug molecules and polymer carriers, improving drug release profiles and targeting specific tissues .

Biological Research and Bioconjugation

- Tos-PEG3 finds applications in biological research due to its water solubility and low toxicity. Researchers use it to modify proteins, peptides, and antibodies by attaching PEG chains. This bioconjugation strategy improves protein stability, reduces immunogenicity, and prolongs circulation time in vivo .

Plant Chemical Defense Mechanisms

- Recent studies have explored the role of terpenoid compounds (including Tos-PEG3 ) in plant chemical defense. By controlling hydroxylation, plants can synthesize diverse terpenoids that deter herbivores and pathogens. Understanding these mechanisms could lead to sustainable pest management strategies .

Environmental Remediation

- The hydrophilic nature of Tos-PEG3 makes it suitable for environmental applications. Researchers investigate its potential in removing pollutants from water or soil. By functionalizing nanoparticles or other materials with Tos-PEG3 , they enhance adsorption capacity and facilitate efficient pollutant removal .

Surface Modification and Coatings

- In materials science, Tos-PEG3 contributes to surface modification. By grafting it onto surfaces, scientists improve wettability, reduce protein fouling, and enhance biocompatibility. Applications include medical devices, sensors, and coatings for implants .

Propriétés

IUPAC Name |

1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(2-methoxyethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S/c1-18-8-7-14-13(17)15-9-12(16)10-3-5-11(19-2)6-4-10/h3-6,12,16H,7-9H2,1-2H3,(H2,14,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOUCAPQBJUKGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCC(C1=CC=C(C=C1)SC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-methoxyethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2407504.png)

![(3-Fluoropyridin-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2407505.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide](/img/structure/B2407515.png)

![2,5-dimethoxy-4-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2407516.png)

![2,6-dichloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2407518.png)

![4-[[2,4-dioxo-3-(2-phenylethyl)quinazolin-1-yl]methyl]-N-hydroxybenzamide](/img/structure/B2407521.png)